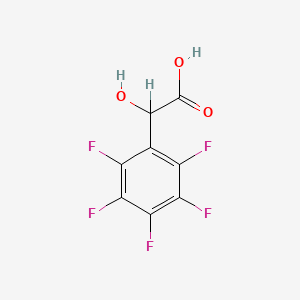

(Pentafluorophenyl)glycolic acid

Description

Glycolic acid (C₂H₄O₃) is the smallest α-hydroxy acid (AHA), featuring a hydroxyl group adjacent to a carboxylic acid moiety. It is widely utilized in cosmetics, dermatology, and industrial applications due to its exfoliating, hydrating, and antimicrobial properties . Derived naturally from sugarcane or synthetically via electrochemical processes, glycolic acid penetrates skin layers rapidly, making it a cornerstone in anti-aging formulations and acne treatments . Its efficacy in reducing hyperkeratosis, improving collagen synthesis, and enhancing skin texture is well-documented .

Properties

IUPAC Name |

2-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQAKKRNFCXRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983782 | |

| Record name | Hydroxy(pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-24-4 | |

| Record name | 2,3,4,5,6-Pentafluoro-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenyl)glycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(pentafluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenyl)glycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)glycolic acid typically involves the reaction of pentafluorophenol with glycolic acid derivatives under controlled conditions. One common method includes the esterification of glycolic acid with pentafluorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Methanolysis of PFP-Glycolic Acid Esters

PFP-glycolic acid esters undergo hydroxyl-directed methanolysis in the presence of 2-formyl-4-pyrrolidinopyridine (FPP) as a catalyst. Key findings include:

-

Mechanism : The reaction proceeds via a dioxolanone intermediate (C₆F₅CH(OCO₂Me)CO₂Me ) rather than nucleophilic catalysis (Fig. 1B) .

-

Rate acceleration : Acidic additives (e.g., p-nitrophenol) increase reaction efficiency by stabilizing the transition state .

Table 1: Methanolysis of C₆F₅CH(OH)CO₂PFP under varying conditions

| Catalyst | Additive | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| FPP | None | 25 | 72 | |

| FPP | p-Nitrophenol | 25 | 89 |

Formation of Dioxolanone Intermediates

Dioxolanones are critical intermediates in reactions involving PFP-glycolic acid esters. Experimental evidence includes:

-

Isolation : Treatment of C₆F₅CH(OH)CO₂PFP with FPP in chloroform yields C₆F₅C(O)OCH₂OCO₂Me (dioxolanone) .

-

Reactivity : These intermediates react with alcohols or amines to form esters or amides, bypassing traditional coupling reagents .

Regioselective H/D Exchange at the α-Position

The PFP group enhances the acidity of α-hydrogens, enabling selective deuteration:

-

Conditions : Et₃N catalyzes H/D exchange at the α-position of C₆F₅CH(OH)CO₂PFP in D₂O/THF .

-

Scope : Functional groups (e.g., halides, nitro, benzyl ethers) remain intact during deuteration .

Table 2: H/D Exchange Efficiency for PFP-Glycolic Acid Derivatives

| Substrate | Deuteration (%) | Reference |

|---|---|---|

| C₆F₅CH(OH)CO₂PFP | 98 | |

| C₆F₅CH(OH)CO₂Ph (phenyl) | 42 |

Catalytic Reduction and Functionalization

PFP-glycolic acid esters are versatile in reductive functionalization:

-

Reduction : Sodium borohydride reduces C₆F₅CH(OH)CO₂PFP to C₆F₅CH(OH)CH₂OH (primary alcohol) in THF .

-

Chiral synthesis : The method is compatible with N-protected amino alcohols (e.g., CBZ, Boc, Fmoc) .

Acid-Catalyzed Cleavage Reactions

Concentrated sulfuric acid cleaves PFP-glycolic acid ethers to regenerate pentafluorophenol:

Scientific Research Applications

(Pentafluorophenyl)glycolic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)glycolic acid involves its ability to form stable ester and amide bonds with various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which enhances the electrophilicity of the carbonyl carbon in the glycolic acid moiety. This property makes it a valuable reagent in bioconjugation and polymer chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycolic Acid vs. Lactic Acid (C₃H₆O₃)

- Structural Differences : Lactic acid contains a methyl group (-CH₃) in addition to the hydroxyl and carboxyl groups, increasing its molecular weight (90.08 g/mol vs. 76.05 g/mol for glycolic acid) .

- Penetration and Efficacy : Glycolic acid’s smaller size enables faster skin penetration, whereas lactic acid’s hydrophilicity and larger structure slow its absorption, extending its moisturizing effects .

- Applications : Both acids are used in chemical peels, but glycolic acid (20–50% concentrations) is preferred for deeper exfoliation, while lactic acid (5–15%) is favored for sensitive skin due to milder irritation .

- Antimicrobial Activity : Glycolic acid exhibits potent bactericidal effects against Cutibacterium acnes at low concentrations (0.1–0.4%) under acidic conditions (pH 3.0–4.0), outperforming lactic acid in acne treatments .

Glycolic Acid vs. Malic Acid (C₄H₆O₅)

- Metabolic Roles : Malic acid, a dicarboxylic AHA, participates in the Krebs cycle and accumulates in ischemic tissues alongside glycolic acid. Both acids increase during hypoxia but decline post-reperfusion .

- Skin Benefits: Malic acid has weaker exfoliating properties compared to glycolic acid but enhances skin luminosity by chelating metal ions in formulations .

Glycolic Acid Derivatives

Research Findings and Data Tables

Table 1: Comparative Properties of Glycolic Acid and Analogous AHAs

Table 2: pH-Dependent Antibacterial Efficacy of Glycolic Acid Against C. acnes

| Glycolic Acid (%) | pH | Bactericidal Effect | |

|---|---|---|---|

| 0.1 | 3.0 | Complete killing | |

| 0.2 | 3.5 | Complete killing | |

| 0.4 | 4.0 | Complete killing |

Discussion and Limitations

The evidence highlights glycolic acid’s superiority in dermatology compared to lactic and malic acids but lacks data on fluorinated derivatives like (pentafluorophenyl)glycolic acid. Future research should address synthetic fluorinated AHAs to evaluate their stability, efficacy, and safety relative to conventional glycolic acid.

Biological Activity

(Pentafluorophenyl)glycolic acid (PFPG) is a fluorinated derivative of glycolic acid, characterized by its pentafluorophenyl group. This compound has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFPG, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHFO

- Molecular Weight : 228.10 g/mol

- CAS Number : 102460-89-0

PFPG is synthesized through the reaction of glycolic acid with pentafluorophenol, leading to the formation of a stable ester bond.

Mechanisms of Biological Activity

PFPG exhibits several biological activities attributed to its structural characteristics:

- Enzyme Inhibition : Similar to glycolic acid, PFPG may inhibit certain enzymes involved in metabolic pathways. For instance, glycolic acid has been shown to inhibit tyrosinase, which is crucial in melanin production, suggesting that PFPG might have similar inhibitory effects.

- Antioxidant Properties : The presence of fluorine atoms in PFPG may enhance its antioxidant capabilities, allowing it to scavenge free radicals more effectively than its non-fluorinated counterparts.

- Skin Penetration Enhancer : The fluorinated structure may improve skin penetration, making PFPG a candidate for topical formulations aimed at enhancing the delivery of other active ingredients.

Case Studies and Clinical Trials

- Topical Applications : A study investigated the effects of glycolic acid formulations on skin conditions. Although specific data on PFPG was not included, the findings suggest that fluorinated glycolic acids could potentially enhance skin rejuvenation and treatment outcomes in dermatological applications .

- Antitumor Activity : Research indicates that compounds similar to PFPG can exhibit antitumor properties by modulating cellular pathways involved in cancer progression. For example, glycolic acid has been associated with tumor prevention in animal models when combined with UV exposure .

- Inflammatory Response Modulation : Studies have shown that glycolic acid can reduce inflammation and promote healing in various skin conditions. The potential for PFPG to modulate inflammatory responses could be significant in developing treatments for acne and other dermatological disorders .

Table 1: Comparison of Biological Activities

| Compound | Enzyme Inhibition | Antioxidant Activity | Skin Penetration | Antitumor Activity |

|---|---|---|---|---|

| Glycolic Acid | Yes | Moderate | Moderate | Yes |

| This compound | Potentially Yes | High | High | Potentially Yes |

Table 2: Clinical Study Results on Glycolic Acid

| Study Type | Participants | Treatment Duration | Outcomes |

|---|---|---|---|

| Topical Glycolic Acid Peels | 41 | 4 weeks | Improvement in photoaging |

| Acne Treatment | 120 | Varies | Decrease in lesions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.